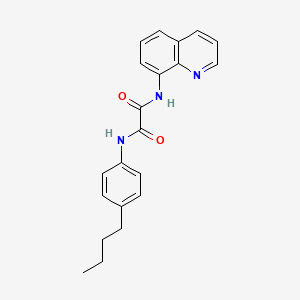![molecular formula C22H21N3O2 B6636085 N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, also known as NPTX-1536, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of piperidine-based compounds and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has also been shown to inhibit the NF-kB pathway, which is involved in inflammatory responses.
Biochemical and Physiological Effects
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In Alzheimer's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to increase the levels of synaptic proteins and reduce the levels of amyloid beta and tau proteins in the brain. In Parkinson's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to increase the levels of dopaminergic neurons and reduce the levels of oxidative stress markers in the brain. In multiple sclerosis, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It has also been shown to have low toxicity and good bioavailability. However, there are also limitations to using N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide in lab experiments. It has a short half-life and requires frequent dosing. It also has limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future studies could focus on optimizing the dosing and administration of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide to improve its efficacy and bioavailability.
Conclusion
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, or N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, is a promising small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in the brain and immune system. N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has several advantages for lab experiments, but also has limitations that need to be addressed. Future studies could focus on further investigating its mechanism of action and potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide involves the reaction of 1-(pyridine-2-carbonyl)piperidin-4-amine with 1-naphthoic acid chloride in the presence of a base. The reaction yields N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide, which is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to protect dopaminergic neurons from degeneration. In multiple sclerosis, N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide has been shown to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21(19-9-5-7-16-6-1-2-8-18(16)19)24-17-11-14-25(15-12-17)22(27)20-10-3-4-13-23-20/h1-10,13,17H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOODOJZEUUWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
![3-cyclohexyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6636093.png)
![[3-[4-(2-Chloroacetyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B6636112.png)